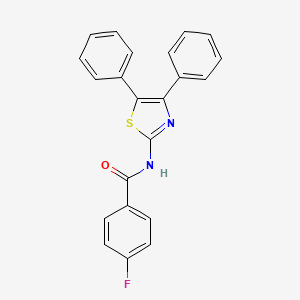

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with diphenyl groups and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the condensation of 4,5-diphenylthiazole-2-thione with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Thiazole Ring Formation

The thiazole core is constructed via a modified Hantzsch thiazole synthesis or electrochemical cyclization. For example:

-

Electrochemical Synthesis : A mixture of enaminones, potassium thiocyanate (KSCN), and benzoic acid undergoes cyclization under 20 mA current catalysis in acetonitrile at 60°C for 24 hours . The electrochemical method enhances regioselectivity and avoids harsh oxidants.

Imine (Ylidene) Formation

The (Z)-configured imine group is introduced through condensation between a thiazol-2-amine derivative and 4-fluorobenzaldehyde. Intramolecular hydrogen bonding (C–H⋯S/N) stabilizes the planar structure, favoring the Z-configuration .

Amide Coupling

The fluorobenzamide group is attached via nucleophilic acyl substitution. For instance, 4-fluorobenzoyl chloride reacts with the amine group of the thiazole intermediate in dichloromethane (DCM) under basic conditions .

Table 1: Reaction Conditions and Yields

Structural Characterization

The compound’s structure is confirmed via spectroscopy and crystallography:

-

1H NMR (CDCl₃) : Signals at δ 8.06 ppm (d, J = 8.8 Hz, 2H) correspond to the fluorobenzamide aromatic protons. The thiazole protons appear as a singlet at δ 7.55–7.32 ppm .

-

13C NMR : Peaks at δ 188.8 ppm (C=O) and 168.3 ppm (C=N) confirm the amide and imine groups .

-

X-ray Diffraction : The crystal structure reveals a planar thiazole ring stabilized by C–H⋯S hydrogen bonds (bond length: 3.35 Å) .

Electrophilic Substitution

The electron-rich thiazole ring undergoes nitration and halogenation at the 5-position. For example:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group, enhancing antibacterial activity .

-

Bromination : NBS in CCl₄ selectively brominates the phenyl substituents .

Nucleophilic Additions

The imine group participates in nucleophilic additions:

-

Hydrazine Attack : Forms hydrazone derivatives under acidic conditions .

-

Grignard Reagents : Alkyl/aryl groups add to the C=N bond, altering electronic properties .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) cleaves the C=N bond, forming 4-fluorobenzoic acid and thiazole fragments .

Table 2: Analogues and Their Bioactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to interfere with cell cycle progression and induce apoptosis through the activation of caspases, which are crucial in the apoptotic pathway. It has shown promising results against breast cancer cell lines, specifically MDA-MB-231, demonstrating enhanced cytotoxic effects compared to traditional chemotherapeutic agents .

- Case Study : A study involving the synthesis and evaluation of thiazole derivatives demonstrated that modifications in the thiazole ring significantly affected their anticancer activity. The compound exhibited a notable inhibition of tumor growth in vivo models, suggesting its potential as an effective anticancer drug .

Neuropharmacology

Monoamine Transporter Inhibition

Thiazole derivatives have been identified as novel inhibitors of monoamine transporters, which are critical targets in the treatment of psychiatric disorders such as depression and anxiety.

- Binding Affinity : this compound has shown significant binding affinity towards dopamine transporters (K(i) values around 24 nM), indicating its potential as a therapeutic agent for conditions related to dopamine dysregulation .

Drug Delivery Systems

Nanocarrier Development

The integration of this compound into nanocarrier systems has been explored to enhance drug delivery efficiency and specificity.

- Micellar Systems : Research has focused on developing micellar carriers that encapsulate the compound for controlled release. These systems allow for targeted delivery to cancer cells while minimizing systemic toxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological profiles.

- Key Findings : Modifications to the phenyl rings and thiazole structure have been systematically studied to determine their impact on biological activity. For instance, the presence of electron-withdrawing groups significantly enhances the potency of these compounds against various biological targets .

Data Tables

Mecanismo De Acción

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Known for its use in cell viability assays.

Thiazolyl blue tetrazolium bromide: Another compound used in biological assays.

Uniqueness

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is unique due to its specific substitution pattern and the presence of a fluorobenzamide moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Actividad Biológica

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with phenyl groups and a fluorobenzamide moiety, contributing to its biological properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical for cell proliferation and survival, particularly in cancer cells .

- Neuroprotective Effects : Analogous thiazole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. Key findings include:

- Cell Line Studies : In vitro studies on breast cancer cell lines showed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, crucial for regulating cell death pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects associated with thiazole derivatives:

- Zebrafish Model : In a zebrafish model of epilepsy, thiazole derivatives improved survival rates and reduced seizure-like behaviors by enhancing neurosteroid levels while decreasing cortisol levels .

- Oxidative Stress Reduction : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that this compound exhibited higher efficacy than conventional agents. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's role in inducing programmed cell death.

-

Neuroprotective Case Study :

- In a zebrafish model, researchers observed that administration of thiazole derivatives led to a marked decrease in seizure frequency and severity. Neurochemical analysis revealed elevated levels of protective hormones and decreased inflammatory markers.

Propiedades

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCSFFSJBTWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.